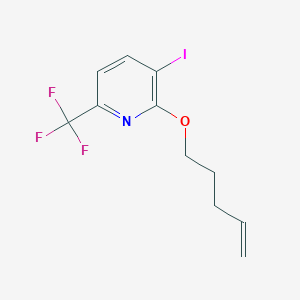
2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with an iodine atom, a trifluoromethyl group, and a pentenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-3-iodo-6-trifluoromethylpyridine.
Nucleophilic Substitution: The chlorine atom is replaced by a pentenoxy group through a nucleophilic substitution reaction. This is achieved by reacting 2-chloro-3-iodo-6-trifluoromethylpyridine with 4-penten-1-ol in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine can undergo various chemical reactions, including:
Oxidation: The pentenoxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and pyridinium chlorochromate (PCC) for oxidation to aldehydes.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: Epoxides or aldehydes depending on the oxidizing agent used.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions with biological targets.
相似化合物的比较
Similar Compounds
2-(4-Pentenoxy)-3-chloro-6-trifluoromethylpyridine: Similar structure but with a chlorine atom instead of iodine.
2-(4-Pentenoxy)-3-bromo-6-trifluoromethylpyridine: Similar structure but with a bromine atom instead of iodine.
2-(4-Pentenoxy)-3-fluoro-6-trifluoromethylpyridine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-(4-Pentenoxy)-3-iodo-6-trifluoromethylpyridine is unique due to the presence of the iodine atom, which can participate in specific halogen bonding interactions that are not possible with chlorine, bromine, or fluorine. This can lead to different biological activities and chemical reactivities, making it a valuable compound for various applications.
属性
CAS 编号 |
920334-65-2 |
|---|---|
分子式 |
C11H11F3INO |
分子量 |
357.11 g/mol |
IUPAC 名称 |
3-iodo-2-pent-4-enoxy-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H11F3INO/c1-2-3-4-7-17-10-8(15)5-6-9(16-10)11(12,13)14/h2,5-6H,1,3-4,7H2 |
InChI 键 |
LYIPGVVLIRDXGZ-UHFFFAOYSA-N |
规范 SMILES |
C=CCCCOC1=C(C=CC(=N1)C(F)(F)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


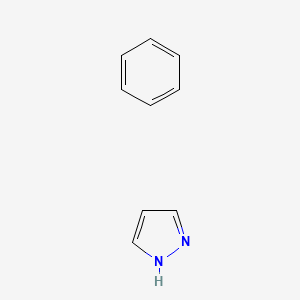

![N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14183984.png)
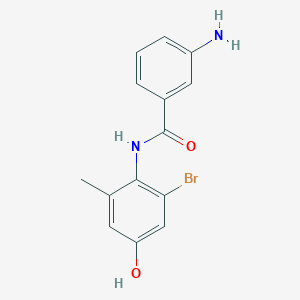

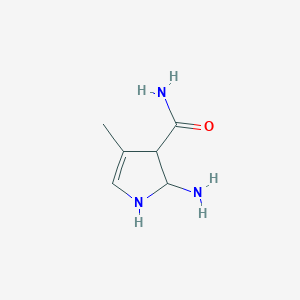

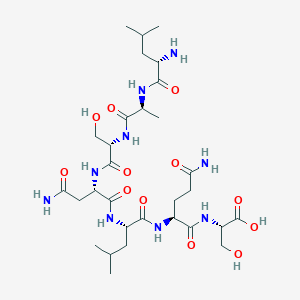
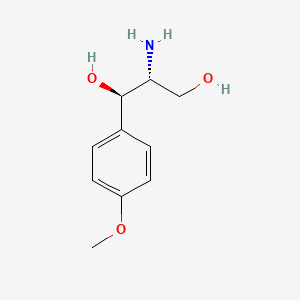
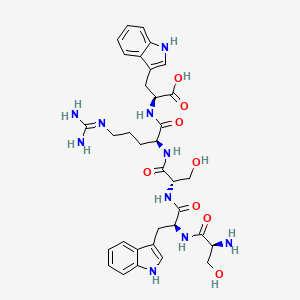
![5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole](/img/structure/B14184034.png)
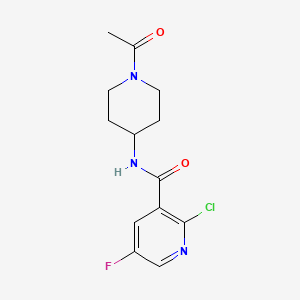
![4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184044.png)
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole)](/img/structure/B14184049.png)
